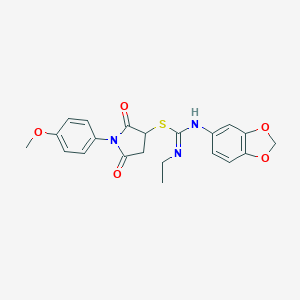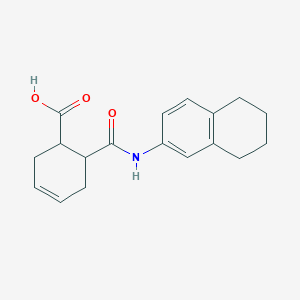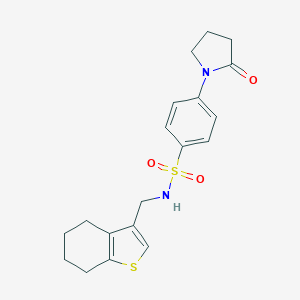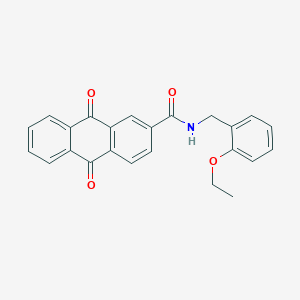
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate, also known as MDMP, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDMP belongs to the class of thiosemicarbazone derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been shown to modulate the expression of various cytokines and chemokines, which are involved in immune regulation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes, Alzheimer's disease, and liver damage. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to enhance the immune response in animal models of cancer.
実験室実験の利点と制限
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high purity and yield. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been found to have low toxicity in animal studies, suggesting its safety for use in lab experiments. However, there are also some limitations to the use of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate in lab experiments. Its mechanism of action is not fully understood, which could limit its potential applications. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate.
将来の方向性
There are several future directions for the research on 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. One potential direction is to investigate its potential as an anticancer agent. Studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate in various disease models.
合成法
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be synthesized through a multistep process that involves the reaction of 2,5-dioxopyrrolidin-3-yl-N'-arylthiocarbohydrazide with 1,3-benzodioxole-5-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to obtain 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. The purity and yield of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to modulate the immune system and enhance the activity of immune cells such as T cells and natural killer cells.
特性
製品名 |
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate |
|---|---|
分子式 |
C21H21N3O5S |
分子量 |
427.5 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N//'-ethylcarbamimidothioate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-22-21(23-13-4-9-16-17(10-13)29-12-28-16)30-18-11-19(25)24(20(18)26)14-5-7-15(27-2)8-6-14/h4-10,18H,3,11-12H2,1-2H3,(H,22,23) |
InChIキー |
KCABGURKQYBMHO-UHFFFAOYSA-N |
SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
正規SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)


![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)
![4-(4-{[4-(4-Phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B269609.png)
![N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide](/img/structure/B269611.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)
![4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B269613.png)
![4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2(1H)-quinolinone](/img/structure/B269615.png)

![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B269622.png)